molecular formula C17H22N2O2 B2403304 N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide CAS No. 1797759-06-8

N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide

Cat. No. B2403304
CAS RN: 1797759-06-8
M. Wt: 286.375
InChI Key: UJMJCWLGBDJNJL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide, also known as FCPR03, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide exerts its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide inhibits the phosphorylation of Akt and mTOR, leading to the downregulation of downstream targets such as p70S6K and 4E-BP1. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide has been shown to have anti-inflammatory and antioxidant properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide has also been found to increase the expression of antioxidant enzymes such as SOD and catalase, leading to a reduction in oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide is its high potency and specificity towards cancer cells. It has been found to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one limitation is the lack of in vivo studies, which limits the understanding of its pharmacokinetics and toxicity profile.

Future Directions

N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide has the potential to be developed into a novel anticancer drug. Future studies should focus on optimizing the synthesis method to achieve higher yields and purity of the compound. In vivo studies should also be conducted to determine its pharmacokinetics and toxicity profile. Furthermore, the potential of N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide as a treatment for inflammatory diseases should be explored in more detail.

Synthesis Methods

The synthesis of N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide involves the reaction of cycloheptanone with malononitrile in the presence of ammonium acetate to form a cycloheptenone intermediate. The intermediate is then reacted with furan-2-carbaldehyde to form the final product, N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide has been shown to exhibit promising anticancer activity in various in vitro and in vivo studies. It has been found to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c18-9-10-19(13-6-3-1-2-4-7-13)17(20)15-12-14(15)16-8-5-11-21-16/h5,8,11,13-15H,1-4,6-7,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMJCWLGBDJNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N(CC#N)C(=O)C2CC2C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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